molecular formula C54H36O4 B8181239 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))

Cat. No.: B8181239
M. Wt: 748.9 g/mol
InChI Key: ZLHNVCCXUOKDOB-UHFFFAOYSA-N
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Description

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) is an organic compound known for its unique structure and properties It consists of four 1,1’-biphenyl-3-carbaldehyde units connected by an ethene-1,1,2,2-tetrayl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1’-biphenyl-3-carbaldehyde.

    Coupling Reaction: The 1,1’-biphenyl-3-carbaldehyde units are then coupled using an ethene-1,1,2,2-tetrayl linker. This step often requires a catalyst, such as palladium, and specific reaction conditions, including temperature and solvent choice.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) exerts its effects depends on its specific application:

    In COFs and MOFs: The compound acts as a linker, facilitating the formation of porous structures through covalent bonding with other building blocks.

    In Chemical Sensors: It forms complexes with metal ions, leading to changes in optical or electrical properties that can be detected and measured.

    In Fluorescent Dyes: The compound’s conjugated structure allows it to absorb and emit light, making it useful for imaging applications.

Comparison with Similar Compounds

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) can be compared with other similar compounds, such as:

    4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde: Similar structure but with different substituents on the aromatic rings[][1].

    4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile: Contains nitrile groups instead of aldehyde groups, leading to different reactivity and applications[][1].

The uniqueness of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) lies in its specific combination of functional groups and its ability to form stable, conjugated structures, making it valuable for a wide range of scientific and industrial applications.

[2][1]: ChemBK : Ossila

Properties

IUPAC Name

3-[4-[1,2,2-tris[4-(3-formylphenyl)phenyl]ethenyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H36O4/c55-33-37-5-1-9-49(29-37)41-13-21-45(22-14-41)53(46-23-15-42(16-24-46)50-10-2-6-38(30-50)34-56)54(47-25-17-43(18-26-47)51-11-3-7-39(31-51)35-57)48-27-19-44(20-28-48)52-12-4-8-40(32-52)36-58/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNVCCXUOKDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC(=C4)C=O)C5=CC=C(C=C5)C6=CC=CC(=C6)C=O)C7=CC=C(C=C7)C8=CC=CC(=C8)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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